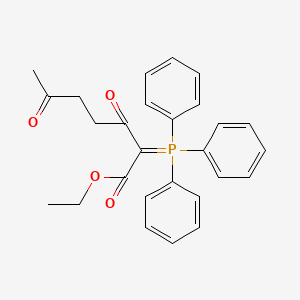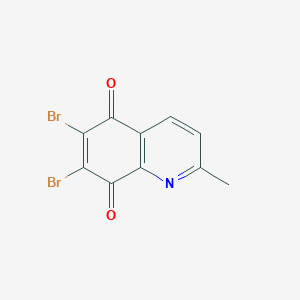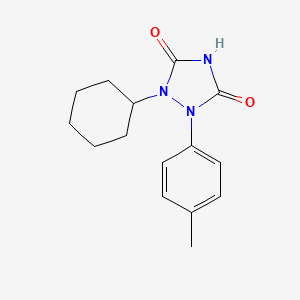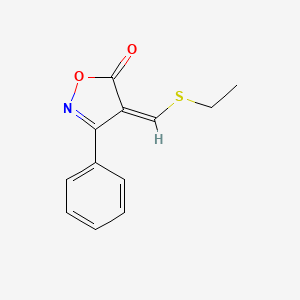![molecular formula C12H15N3O2S B12898313 2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol CAS No. 143335-25-5](/img/structure/B12898313.png)
2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol is a complex organic compound that features a unique structure combining an isoindole ring with an amino and imino group, connected via a thioether linkage to an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoindole core, followed by the introduction of the amino and imino groups. The thioether linkage is then formed through a nucleophilic substitution reaction, and finally, the ethoxyethanol moiety is attached via an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imino group would yield a secondary amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Indole Derivatives: These compounds also feature an indole ring and have been extensively studied for their pharmacological properties.
Uniqueness
What sets 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol apart is its combination of functional groups and structural features, which may confer unique properties and reactivity. Its potential to form multiple types of interactions and undergo various chemical transformations makes it a versatile compound for research and development.
Properties
CAS No. |
143335-25-5 |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[2-(1-amino-3-iminoisoindol-5-yl)sulfanylethoxy]ethanol |
InChI |
InChI=1S/C12H15N3O2S/c13-11-9-2-1-8(7-10(9)12(14)15-11)18-6-5-17-4-3-16/h1-2,7,16H,3-6H2,(H3,13,14,15) |
InChI Key |
MCJJBVJWSJJLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SCCOCCO)C(=N)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)



![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)

![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)


